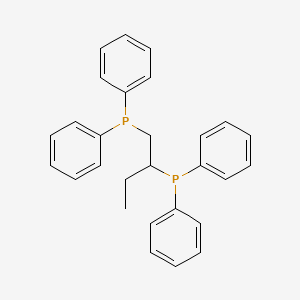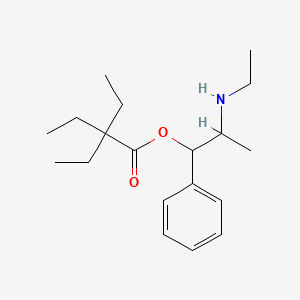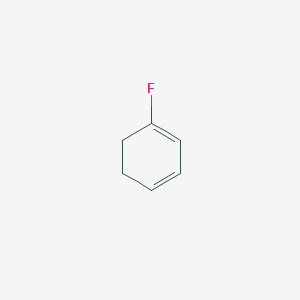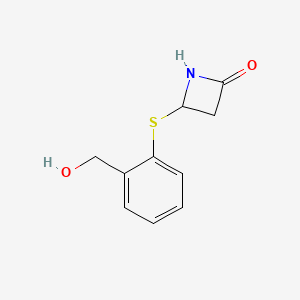
N-(1-phenyloctylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenyloctylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a phenyl-substituted octylidene chain. This compound is part of the broader class of hydroxylamines, which are known for their diverse reactivity and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyloctylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone. One common method is the condensation of hydroxylamine with 1-phenyloctanal under acidic or basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenyloctylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-phenyloctylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1-phenyloctylidene)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological interactions. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydroxylamine: Similar structure but lacks the octylidene chain.
N-hydroxyaniline: Another hydroxylamine derivative with different substituents.
Cupferron: A nitroso derivative of phenylhydroxylamine.
Uniqueness
N-(1-phenyloctylidene)hydroxylamine is unique due to its specific structure, which combines the reactivity of the hydroxylamine group with the hydrophobic properties of the phenyl and octylidene substituents. This combination allows for unique interactions and applications that are not possible with simpler hydroxylamine derivatives.
Propriétés
| 77611-70-2 | |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-(1-phenyloctylidene)hydroxylamine |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-9-12-14(15-16)13-10-7-6-8-11-13/h6-8,10-11,16H,2-5,9,12H2,1H3 |
Clé InChI |
KWAWZYOGDNCRLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=NO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)







